(Z)-3-Decenoic acid

Description

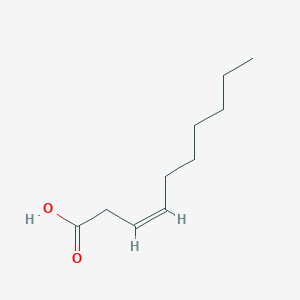

Structure

3D Structure

Properties

CAS No. |

2430-93-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(Z)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |

InChI Key |

CPVUNKGURQKKKX-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCCC/C=C\CC(=O)O |

Canonical SMILES |

CCCCCCC=CCC(=O)O |

boiling_point |

158.00 °C. @ 760.00 mm Hg |

melting_point |

18 °C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Hydroboration-Oxidation of 1-Decene

Method Overview:

This method involves a two-step reaction where borane ($$ BH3 $$) adds to the double bond of 1-decene, followed by oxidation using hydrogen peroxide ($$ H2O_2 $$) in the presence of a base such as sodium hydroxide ($$ NaOH $$).

- Hydroboration: Borane reacts with 1-decene to form an organoborane intermediate.

- Oxidation: The organoborane is oxidized with $$ H2O2 $$ in an alkaline medium to yield (Z)-3-Decenoic acid.

- Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Temperature: Typically maintained at 0–25°C.

- Stoichiometry: Borane is added in a 1:1 molar ratio with respect to 1-decene.

- High regioselectivity for the Z-isomer.

- Straightforward reaction setup.

- Requires careful handling of borane due to its reactivity and toxicity.

Wittig Reaction

Method Overview:

The Wittig reaction is a versatile approach that uses a phosphonium ylide and an aldehyde to construct the (Z)-double bond in this compound.

- Ylide Formation: A phosphonium salt is deprotonated using a strong base like sodium hydride ($$ NaH $$) or potassium tert-butoxide ($$ KOtBu $$).

- Coupling Reaction: The ylide reacts with an appropriate aldehyde to form the (Z)-alkene intermediate.

- Oxidation: The alkene intermediate is oxidized to yield this compound.

- Solvent: Aprotic solvents such as dichloromethane or THF.

- Temperature: -78°C to room temperature for ylide formation.

- Oxidizing Agent: Potassium permanganate ($$ KMnO_4 $$) or chromium-based reagents for converting the alkene into the carboxylic acid.

- High stereoselectivity for the Z-isomer.

- Broad applicability to various substrates.

- Requires precise control of reaction conditions to avoid side reactions.

Ethenolysis of Unsaturated Fatty Acid Derivatives

Method Overview:

Ethenolysis involves breaking down unsaturated fatty acid derivatives like ethyl oleate using ethylene gas in the presence of a catalyst, followed by purification steps to isolate this compound.

- Catalysis: A metathesis catalyst, such as Grubbs' catalyst, facilitates the reaction between ethylene and the unsaturated substrate.

- Isolation: The product mixture is purified through distillation or chromatography.

- Catalyst Loading: Typically 200–500 ppm of Grubbs' catalyst.

- Pressure: Ethylene pressure maintained at 10–20 bar.

- Temperature: Reaction conducted at 50–80°C.

- High yield and purity when optimized for industrial-scale production.

- Utilizes renewable feedstocks like fatty acids.

Fermentation-Based Biotechnological Production

Method Overview:

Biotechnological methods employ engineered microorganisms to produce this compound from renewable carbon sources such as glycerol or glucose.

- Microbial Strain Engineering: Genes encoding medium-chain thioesterases are introduced into host organisms like Escherichia coli.

- Fermentation: Cultures are grown in bioreactors under controlled conditions (e.g., pH, temperature, and aeration).

- Product Recovery: The target compound is extracted and purified from the fermentation broth.

- Substrate Concentration: Glycerol at ~35 g/L.

- Inducers: Isopropyl β-D-thiogalactoside (IPTG) and cumate for gene expression.

- Bioreactor Parameters: pH ~7.0, temperature ~30°C, and aeration rate ~2 L/min.

- Sustainable and environmentally friendly process.

- Potential for large-scale production using renewable resources.

Comparative Analysis of Preparation Methods

| Method | Yield | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydroboration-Oxidation | High | Excellent | Moderate | Moderate |

| Wittig Reaction | Moderate | Excellent | Low | High |

| Ethenolysis | High | Good | High | Moderate |

| Fermentation | Moderate | Good | High | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-3-Decenoic acid can undergo oxidation reactions, where the double bond is oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: The compound can be reduced to its corresponding saturated fatty acid, decanoic acid, using hydrogenation catalysts such as palladium on carbon.

Substitution: this compound can participate in substitution reactions, where the hydrogen atoms on the double bond are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine, chlorine, and other halogenating agents.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Decanoic acid.

Substitution: Halogenated decenoic acids.

Scientific Research Applications

Chemical Applications

1. Catalysis

- (Z)-3-Decenoic acid serves as a precursor for synthesizing various catalysts and ligands used in organic reactions. Its distinct structure allows it to participate in reactions that facilitate the formation of complex molecules.

2. Polymer Science

- This fatty acid is utilized in producing biodegradable polymers and copolymers. Its incorporation into polymer matrices enhances biodegradability while maintaining desirable mechanical properties.

Biological Applications

1. Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death. Notably, studies have shown its effectiveness against biofilms formed by Pseudomonas aeruginosa and Escherichia coli, enhancing the efficacy of conventional antibiotics when used in combination treatments .

2. Signal Molecule

- The compound is studied for its role as a signaling molecule in biological systems. It can influence cellular processes, such as awakening dormant bacterial cells from a persister state, thereby increasing their susceptibility to antibiotics .

Medical Applications

1. Drug Development

- Investigations into the therapeutic potential of this compound have revealed its anti-inflammatory and anticancer properties. In vitro studies demonstrate its ability to modulate inflammatory mediators and pathways, suggesting potential applications in treating inflammatory diseases .

2. Royal Jelly Components

- It is also found in royal jelly, where it contributes to the anti-inflammatory effects observed in various studies. The fatty acids derived from royal jelly, including this compound, have been shown to inhibit nitric oxide production and modulate key inflammatory pathways .

Industrial Applications

1. Lubricants

- The compound is employed in formulating biodegradable lubricants, which are essential for reducing environmental impact while maintaining performance standards.

2. Surfactants

- This compound is used in producing surfactants and emulsifiers due to its amphiphilic nature, which allows it to stabilize mixtures of oil and water.

Case Studies

1. Antimicrobial Efficacy Study

A study demonstrated that when combined with antibiotics, this compound significantly reduced the viability of persister cells from Pseudomonas aeruginosa compared to antibiotic treatment alone . This finding underscores its potential as an adjunct therapy in combating antibiotic-resistant infections.

2. Inflammatory Response Modulation

Research published on the effects of fatty acids from royal jelly highlighted that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it could be utilized in treating inflammatory conditions .

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: (Z)-3-Decenoic acid inhibits specific enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.

Signal Transduction: It modulates signal transduction pathways related to inflammation and microbial communication.

Mechanism:

Antimicrobial Action: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparison with Similar Compounds

Structural Analogues by Chain Length and Unsaturation

Key Observations :

- Chain Length: Shorter chains (e.g., C6) are volatile and used in fragrances, while longer chains (C14–C18) exhibit higher melting points and diverse biological roles. This compound’s intermediate chain length balances liquidity and membrane-disrupting efficacy .

- Unsaturation: Mono-unsaturated acids like this compound exhibit stronger antimicrobial activity compared to saturated analogues (e.g., tetradecanoic acid) due to enhanced membrane fluidity disruption .

Functional Analogues with Modified Groups

Key Observations :

- Hydroxyl Groups: Caffeic acid’s phenolic hydroxyl groups confer antioxidant activity, contrasting with this compound’s membrane-targeting mechanism .

- Branching: Isononanoic acid’s branched structure enhances thermal stability, making it suitable for industrial uses rather than biological applications .

Research Findings and Mechanistic Insights

Antimicrobial Activity

- This compound: Disrupts bacterial membranes via hydrophobic interactions, causing cell lysis. At 0.1–1.0 mM, it inhibits E. necator biofilms and synergizes with antibiotics .

- 9,12-Octadecadienoic Acid: Primarily modulates inflammation via prostaglandin pathways, with weaker direct antimicrobial effects .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 3-Hexenoic Acid | Caffeic Acid |

|---|---|---|---|

| Melting Point | <0°C (liquid) | -5°C | 223–225°C |

| Boiling Point | 245–250°C | 205°C | Decomposes |

| Solubility | Insoluble in water | Low | Slightly soluble |

Table 2: Antimicrobial Efficacy

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| This compound | 0.5 mM | 0.3 mM |

| Tetradecanoic acid | >5 mM | >5 mM |

| Caffeic acid | 2 mM | 1.5 mM |

Q & A

Q. How to design experiments to assess the antimicrobial efficacy of (Z)-3-Decenoic acid against plant pathogens?

- Methodological Answer : Begin by selecting target pathogens (e.g., E. necator or gram-negative bacteria) and standardizing growth conditions (e.g., pH, temperature). Use disc diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). Include controls for pH effects, as acidic environments may confound results . Replicate experiments across multiple microbial strains to account for variability. Document data in tables comparing MIC values, zone of inhibition diameters, and growth conditions. Reference established protocols for enzymatic activity assays to ensure reproducibility .

Q. What analytical methods are optimal for quantifying this compound in microbial cultures?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for precise quantification, as it is widely used for volatile organic compounds (VOCs) like this compound. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects. For non-volatile derivatives, consider HPLC with UV detection. Report limits of detection (LOD), recovery rates, and calibration curves in supplementary materials .

Advanced Research Questions

Q. How to address contradictions in reported MIC values of this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies, such as differences in microbial strains, culture media pH, or compound purity. Perform meta-analysis using standardized criteria (e.g., fixed-effect models) to harmonize data. Replicate conflicting experiments under controlled conditions, explicitly testing hypotheses about confounding factors (e.g., pH sensitivity of the compound) . Present findings in comparative tables highlighting methodological divergences.

Q. What are effective strategies for isolating this compound from Ampelomyces quisqualis cultures?

- Methodological Answer : Optimize extraction protocols using solvent partitioning (e.g., ethyl acetate for VOC recovery) followed by silica gel chromatography. Monitor purity via thin-layer chromatography (TLC) and confirm structure using nuclear magnetic resonance (NMR). Include yield calculations and purity metrics (e.g., ≥95% by GC-MS) in reporting. Reference bioassay-guided fractionation techniques to link isolated compounds to antimicrobial activity .

Q. How to establish causal relationships between this compound exposure and biofilm inhibition in bacterial models?

- Methodological Answer : Design dose-response experiments using static biofilm models (e.g., microtiter plate assays). Quantify biofilm biomass via crystal violet staining and metabolic activity via resazurin assays. Use confocal microscopy to visualize structural disruption. Apply statistical models (e.g., ANOVA with post-hoc tests) to differentiate between bacteriostatic and biofilm-specific effects. Include negative controls (e.g., solvent-only treatments) and validate findings across multiple bacterial species .

Data Management & Reproducibility

Q. How to ensure reproducibility of this compound bioactivity studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting exact experimental conditions (e.g., culture media composition, incubation time). Share raw data in repositories like Zenodo or Figshare. Use version-controlled protocols (e.g., protocols.io ) and report statistical power calculations to justify sample sizes .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.